![molecular formula C18H16S2Si B12829042 Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)
Bis(benzo[b]thiophen-3-yl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(benzo[b]thiophen-3-yl)dimethylsilane: is an organosilicon compound featuring two benzo[b]thiophene groups attached to a dimethylsilane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzo[b]thiophen-3-yl)dimethylsilane typically involves the reaction of benzo[b]thiophene derivatives with dimethylchlorosilane. One common method is the palladium-catalyzed coupling reaction, where 2-iodobenzo[b]thiophene reacts with dimethylchlorosilane in the presence of a palladium catalyst and a base . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Bis(benzo[b]thiophen-3-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moieties can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[b]thiophene rings, leading to the formation of dihydrobenzo[b]thiophenes.
Substitution: The silicon center can undergo nucleophilic substitution reactions, where the dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene rings can yield sulfoxides or sulfones, while reduction can produce dihydrobenzo[b]thiophenes.
Aplicaciones Científicas De Investigación
Bis(benzo[b]thiophen-3-yl)dimethylsilane has several scientific research applications:
Organic Electronics: This compound is used in the development of organic thin-film transistors (OTFTs) due to its semiconducting properties.
Materials Science: It is investigated for its potential use in creating novel materials with unique electronic and optical properties.
Chemical Sensors: The compound’s ability to interact with various analytes makes it a candidate for use in chemical sensors.
Pharmaceutical Research:
Mecanismo De Acción
The mechanism of action of bis(benzo[b]thiophen-3-yl)dimethylsilane in its various applications is largely dependent on its electronic structure. In organic electronics, the compound’s ability to facilitate charge transport is crucial. The benzo[b]thiophene moieties provide a conjugated system that allows for efficient electron delocalization, while the dimethylsilane core offers structural stability and flexibility.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene: A simpler analog with similar electronic properties but lacking the silicon core.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Another fused thiophene system with applications in organic electronics.
Bis(benzo[b]thiophen-3-yl)ethene: A structurally related compound with photochromic properties.
Uniqueness
Bis(benzo[b]thiophen-3-yl)dimethylsilane is unique due to the presence of the dimethylsilane core, which imparts distinct chemical and physical properties. This silicon center enhances the compound’s stability and modifies its electronic characteristics, making it a valuable component in advanced materials and electronic devices.
Propiedades
Fórmula molecular |
C18H16S2Si |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
bis(1-benzothiophen-3-yl)-dimethylsilane |
InChI |
InChI=1S/C18H16S2Si/c1-21(2,17-11-19-15-9-5-3-7-13(15)17)18-12-20-16-10-6-4-8-14(16)18/h3-12H,1-2H3 |
Clave InChI |
NURRJWUOHXTEFM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CSC2=CC=CC=C21)C3=CSC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


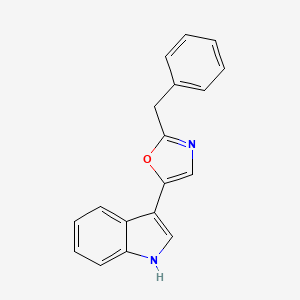
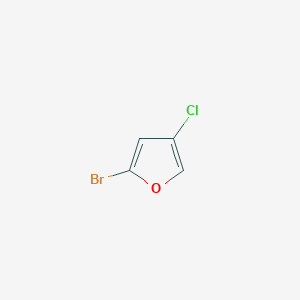
![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
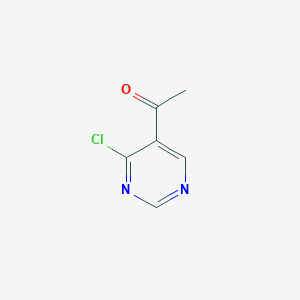
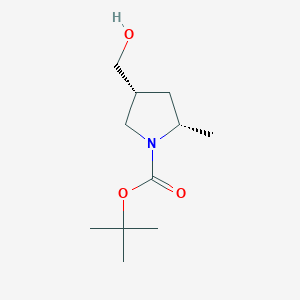

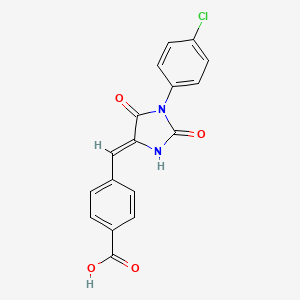

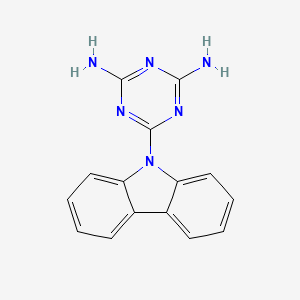

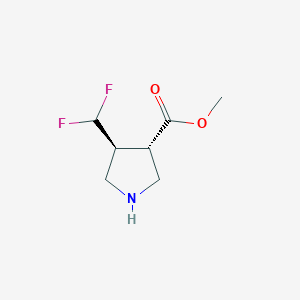

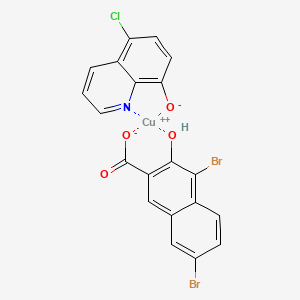
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
